molecular formula C26H38ClN3O5S2 B2641774 ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216674-68-8

ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2641774
CAS No.: 1216674-68-8
M. Wt: 572.18
InChI Key: JAOARNJSTYMXCP-UHFFFAOYSA-N
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Description

Structural Significance of 4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine Scaffolds

The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold merges a partially saturated pyridine ring with a fused thiophene moiety, creating a bicyclic system with unique electronic and steric properties. The saturation of the pyridine ring reduces aromaticity, enhancing conformational flexibility while maintaining planarity critical for target binding. This scaffold’s electron-rich nature, derived from the sulfur atom in thiophene and the nitrogen in pyridine, facilitates interactions with biological targets such as kinases and glutamate receptors.

Table 1: Key Structural Features of 4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine

Feature Description Biological Relevance
Thiophene-Pyridine Fusion Planar, conjugated system with delocalized electrons Enhances binding to hydrophobic enzyme pockets
Saturated Pyridine Ring Reduced aromaticity, increased flexibility Improves solubility and metabolic stability
Substituent Positions Positions 2, 3, and 6 allow functionalization Modulates selectivity and potency

For example, in the target compound, the ethyl ester at position 3 and the isopropyl group at position 6 introduce steric bulk, potentially influencing binding affinity and pharmacokinetics. The tetrahydro configuration also mitigates oxidative metabolism, a common issue with fully aromatic systems.

Role of N,N-Dipropylsulfamoyl Benzamido Substituents in Bioactivity Modulation

The N,N-dipropylsulfamoyl benzamido group at position 2 is a hallmark of this compound’s design. The sulfamoyl moiety (–SO2NH–) serves as a hydrogen bond acceptor/donor, while the dipropyl chains enhance lipophilicity, aiding membrane permeability. The benzamido linker provides rigidity, orienting the sulfamoyl group for optimal target engagement.

Table 2: Functional Contributions of the N,N-Dipropylsulfamoyl Benzamido Group

Component Function Example in Literature
Sulfamoyl (–SO2NH–) Participates in hydrogen bonding with catalytic lysine or serine residues COT kinase inhibition
N,N-Dipropyl Chains Increases logP, enhancing blood-brain barrier penetration Neuropathic pain drug candidates
Benzamido Spacer Maintains spatial orientation between scaffold and sulfamoyl group Improved mGluR1 antagonist activity

In COT kinase inhibitors, analogous sulfamoyl groups interact with the ATP-binding pocket, displacing water molecules to improve binding entropy. Similarly, in metabotropic glutamate receptor (mGluR1) antagonists, the sulfamoyl benzamido group stabilizes interactions with extracellular receptor domains.

Positional Isomerism and Functional Group Interactions in Thienopyridine Systems

Positional isomerism in thienopyridines profoundly impacts electronic distribution and bioactivity. The [2,3-c] fusion in this compound orients substituents differently than [3,2-c] or [2,3-b] isomers, altering π-stacking potential and steric interactions.

Table 3: Comparative Effects of Thienopyridine Isomerism

Isomer Type Electronic Profile Biological Implications
Thieno[2,3-c]pyridine Electron-rich at positions 2 and 3 Favors interactions with electrophilic targets
Thieno[3,2-c]pyridine Electron density shifted toward position 4 Altered substrate specificity in kinase binding
Thieno[2,3-b]pyridine Linear conjugation across fused rings Limited use due to poor metabolic stability

In the target compound, the [2,3-c] configuration positions the isopropyl group at C6 away from the benzamido substituent, minimizing steric clashes and allowing simultaneous engagement of multiple binding pockets. Additionally, the ethyl ester at C3 adopts a conformation that shields the labile ester group from hydrolytic enzymes, enhancing oral bioavailability.

Properties

IUPAC Name

ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N3O5S2.ClH/c1-6-14-29(15-7-2)36(32,33)20-11-9-19(10-12-20)24(30)27-25-23(26(31)34-8-3)21-13-16-28(18(4)5)17-22(21)35-25;/h9-12,18H,6-8,13-17H2,1-5H3,(H,27,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOARNJSTYMXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Benzamido Group

  • Phenoxy Analogue: Ethyl 6-isopropyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride () replaces the sulfamoyl group with a phenoxy moiety. This substitution reduces hydrogen-bonding capacity but introduces aromaticity, which may improve π-π stacking interactions in target binding .
  • Methyl/Phenyl Sulfamoyl Analogue: Ethyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride () features a smaller methyl group and an aromatic phenyl on the sulfamoyl nitrogen.

Pyridine Core Substitutions

  • Isopropyl vs. Methyl : The target compound’s isopropyl group at position 6 introduces significant steric hindrance, which may stabilize specific conformations or hinder metabolic degradation. In contrast, the methyl-substituted analogue () offers reduced steric bulk, possibly enhancing binding pocket accessibility .

Hydrochloride Salt Formation

All three compounds are formulated as hydrochloride salts to improve aqueous solubility, a critical factor for bioavailability in drug development. This commonality underscores the importance of salt formation in optimizing pharmacokinetic properties .

Key Research Findings and Implications

  • Structural Analysis : Crystallographic studies using programs like SHELX () are critical for resolving the conformational details of such complex molecules, enabling precise structure-activity relationship (SAR) analyses .
  • Lumping Strategy Considerations: Compounds with shared structural motifs (e.g., tetrahydrothieno-pyridine cores) may be grouped in computational models to simplify reaction networks. However, substituent-specific effects (e.g., dipropyl vs. phenoxy) necessitate individualized evaluation to avoid oversimplification .
  • Safety Profiles : Handling precautions vary; for example, the methyl/phenyl analogue () requires strict avoidance of ignition sources (P210), suggesting higher flammability compared to the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Benzamido Substituent Pyridine Substituent Molecular Weight (g/mol) Notable Properties
Target Compound 4-(N,N-Dipropylsulfamoyl) 6-Isopropyl ~600 (estimated) High lipophilicity, moderate solubility
Ethyl 6-isopropyl-2-(4-phenoxybenzamido)-... hydrochloride 4-Phenoxy 6-Isopropyl ~585 (estimated) Aromatic interaction potential
Ethyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-... hydrochloride 4-(N-Methyl-N-Phenyl) 6-Methyl ~570 (estimated) Balanced steric/electronic profile

Q & A

Q. What are the key considerations in designing the synthetic pathway for this compound?

The synthesis involves multi-step organic reactions, requiring precise control of reaction conditions (e.g., temperature, solvent choice, and time) to maximize yield and purity. Critical steps include amide bond formation, sulfamoyl group introduction, and tetrahydrothieno-pyridine ring assembly. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring intermediate formation and confirming structural integrity .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

High-performance liquid chromatography (HPLC) ensures purity quantification, while NMR (¹H, ¹³C) and mass spectrometry (MS) validate molecular structure. X-ray crystallography or computational modeling (e.g., density functional theory) can resolve three-dimensional conformations, particularly for the tetrahydrothieno-pyridine core and sulfamoyl substituents .

Q. How should solubility and stability be assessed under varying experimental conditions?

Solubility profiles should be determined in polar (e.g., DMSO, water) and non-polar solvents using gravimetric or spectrophotometric methods. Stability studies under thermal, oxidative, and photolytic stress require accelerated degradation tests analyzed via HPLC or UV-Vis spectroscopy. Storage recommendations (e.g., inert atmosphere, -20°C) should align with observed degradation pathways .

Advanced Research Questions

Q. What methodological approaches optimize synthesis yield and purity?

Design of experiments (DoE) with factorial or response surface methodologies can identify optimal reaction parameters (e.g., molar ratios, catalyst loading). Computational tools like quantum chemical calculations predict reaction pathways, while continuous flow systems may enhance reproducibility. Orthogonal purification (e.g., column chromatography followed by recrystallization) improves purity .

Q. How can computational chemistry predict reactivity and biological interactions?

Molecular docking and molecular dynamics simulations model interactions with biological targets (e.g., enzymes or receptors). Quantum mechanics/molecular mechanics (QM/MM) methods assess electronic effects of the sulfamoyl and isopropyl groups on binding affinity. Reaction path searches using quantum chemistry software (e.g., Gaussian, ORCA) elucidate mechanistic details of key synthetic steps .

Q. How to resolve contradictions between in vitro and in vivo pharmacological data?

Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cell-based viability assays). Investigate metabolic stability via liver microsome studies and plasma protein binding assays. Pharmacokinetic modeling can reconcile discrepancies by accounting for bioavailability and tissue distribution .

Q. What advanced statistical methods analyze structure-activity relationships (SAR)?

Multivariate analysis (e.g., partial least squares regression) correlates structural descriptors (e.g., logP, polar surface area) with activity data. Machine learning models (e.g., random forests, neural networks) identify non-linear SAR trends. Bayesian optimization guides iterative synthesis of analogs with improved potency .

Methodological Notes

  • Safety Protocols : Follow COSHH regulations for handling hazardous intermediates. Use PPE (gloves, goggles) and fume hoods, especially during sulfonylation steps .
  • Data Validation : Replicate experiments with independent batches and use internal standards in analytical workflows to minimize variability .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including ethical review board approvals .

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